![molecular formula C15H11N3O3 B1663701 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one CAS No. 34320-83-7](/img/structure/B1663701.png)
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Overview
Description
The compound “5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. They often exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under specific conditions. For example, a common method for synthesizing pyrazolone derivatives involves the condensation of β-ketoesters with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a nitrophenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a nitrophenyl compound, this molecule could potentially undergo reactions such as reduction, leading to the formation of aminophenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and the phenyl rings) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antiprion Activity
TCS PRP INHIBITOR 13: is primarily recognized for its potent antiprion activity. It inhibits the accumulation of protease-resistant prion protein (PrP-res) in prion-infected mouse neuroblastoma cell lines with an IC50 value of 3 nM . This significant inhibition is crucial for research into prion diseases, such as Creutzfeldt-Jakob disease, offering a pathway to understand and potentially treat these conditions.
Neurodegenerative Disease Research
The compound’s ability to reduce PrP expression is valuable in neurodegenerative disease research. By decreasing the proliferation and survival of schwannoma cell lines, TCS PRP INHIBITOR 13 provides a model to study the mechanisms underlying neurodegeneration and to screen for therapeutic agents that might ameliorate or reverse these processes .
Antimicrobial Potential
While specific data on TCS PRP INHIBITOR 13 is limited, related pyrazolone derivatives have shown antimicrobial properties. These compounds can be synthesized and tested against various bacterial strains to evaluate their efficacy as antimicrobial agents, potentially leading to new treatments for bacterial infections .
Analytical Chemistry Applications
Compounds with a similar structure to TCS PRP INHIBITOR 13 have been used in analytical chemistry for separation techniques and as reagents. Their unique properties can be harnessed to develop new methods for the detection and quantification of biological and chemical substances .
Cancer Research
The structural similarity of TCS PRP INHIBITOR 13 to other bioactive compounds suggests potential applications in cancer research. By studying its effects on various cancer cell lines, researchers can explore its use as a chemotherapeutic agent or as a tool to understand cancer cell metabolism and proliferation .
Development of Diagnostic Tools
The compound’s interaction with prion proteins indicates that it could be used to develop diagnostic tools for prion diseases. By tagging TCS PRP INHIBITOR 13 with a detectable label, it may be possible to create assays that identify prion proteins in biological samples, aiding in early diagnosis and monitoring of disease progression .
Safety And Hazards
Future Directions
The study and application of pyrazolone derivatives is a vibrant field of research, with potential uses in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of new derivatives, their potential biological activities, and their physical and chemical properties .
properties
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAVFKZPGQEGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372801 | |
Record name | ST51035799 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |
CAS RN |
34320-83-7 | |
Record name | ST51035799 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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